(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride
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Overview
Description
ZK824190 (hydrochloride) is an orally available and selective inhibitor of urokinase plasminogen activator. It has shown potential as a treatment for multiple sclerosis due to its ability to inhibit urokinase plasminogen activator, tissue plasminogen activator, and plasmin with IC50 values of 237 nanomolar, 1600 nanomolar, and 1850 nanomolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK824190 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of ZK824190 (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
ZK824190 (hydrochloride) primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving ZK824190 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of ZK824190 (hydrochloride) include various derivatives with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
ZK824190 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of urokinase plasminogen activator and related enzymes.
Biology: Investigated for its effects on cellular processes involving urokinase plasminogen activator.
Medicine: Explored as a potential therapeutic agent for multiple sclerosis and other diseases involving urokinase plasminogen activator.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting urokinase plasminogen activator
Mechanism of Action
ZK824190 (hydrochloride) exerts its effects by selectively inhibiting urokinase plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. By inhibiting this pathway, ZK824190 (hydrochloride) can modulate processes such as cell migration, tissue remodeling, and inflammation, which are relevant to diseases like multiple sclerosis .
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another urokinase plasminogen activator inhibitor with different selectivity and potency.
Benzamidine: A known inhibitor of serine proteases, including urokinase plasminogen activator.
Gabexate: An inhibitor of various proteases, including urokinase plasminogen activator
Uniqueness
ZK824190 (hydrochloride) is unique due to its high selectivity and potency as an inhibitor of urokinase plasminogen activator. Its oral availability and specific inhibition profile make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNABONTFZVBF-FSRHSHDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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